3-Bromo-1-propyl-1h-pyrazole-4-sulfonyl chloride
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Overview
Description
3-Bromo-1-propyl-1H-pyrazole-4-sulfonyl chloride is an organic compound with the molecular formula C6H8BrClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its sulfonyl chloride functional group, which makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of 1-Propyl-1H-pyrazole: This can be achieved by reacting propylhydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic conditions.
Bromination: The 1-propyl-1H-pyrazole is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Sulfonylation: The brominated product is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-propyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
3-Bromo-1-propyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides or proteins, which can alter their activity or stability.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-1-propyl-1H-pyrazole-4-sulfonyl chloride depends on its application:
As a Sulfonating Agent: The sulfonyl chloride group reacts with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. This reaction typically involves the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid (HCl).
As a Brominating Agent: The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazole-4-sulfonyl chloride: Lacks the propyl group, making it less hydrophobic.
1-Propyl-1H-pyrazole-4-sulfonyl chloride: Lacks the bromine atom, which affects its reactivity.
3-Chloro-1-propyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
3-Bromo-1-propyl-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its bromine and sulfonyl chloride groups, which confer distinct reactivity patterns. The presence of the propyl group also influences its solubility and interaction with other molecules, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
3-bromo-1-propylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2O2S/c1-2-3-10-4-5(6(7)9-10)13(8,11)12/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMLLAQEQLXUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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